molecular formula C5H6N4S B8486229 5-(Azidomethyl)-2-methylthiazole

5-(Azidomethyl)-2-methylthiazole

Cat. No. B8486229
M. Wt: 154.20 g/mol
InChI Key: SBNGLKDPRLLAJF-UHFFFAOYSA-N
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Patent
US07893055B2

Procedure details

A solution of (2-methylthiazol-5-yl)methanol (3.99 g, 30.9 mmol) in tetrahydrofuran (100 ml) was cooled to 0° C. and treated with methanesulfonyl chloride (2.40 ml, 30.9 mmol) followed by triethylamine (4.3 ml, 30.9 mmol) added dropwise over 10 min. The resulting mixture was stirred for 20 min, diluted with N,N-dimethylformamide (50 ml) and then treated with sodium azide (3.20 g, 49.2 mmol). After 18 h at 22° C., the reaction mixture was diluted with ethyl acetate, washed with saturated sodium bicarbonate, brine and dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure followed by chromatography of the residue on silica gel (elution toluene-ethyl acetate 0-20%) gave 4.42 g (92% yield) of the title azide as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 2.74 (3H, s, CH3), 4.50 (2H, s, CH2), 7.56 (1H, s, CH). MS (ESI+) m/e 155 [M+H+].
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH2:7]O)=[CH:5][N:6]=1.CS(Cl)(=O)=O.C(N(CC)CC)C.[N-:21]=[N+:22]=[N-:23].[Na+]>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[N:21]([CH2:7][C:4]1[S:3][C:2]([CH3:1])=[N:6][CH:5]=1)=[N+:22]=[N-:23] |f:3.4|

Inputs

Step One
Name
Quantity
3.99 g
Type
reactant
Smiles
CC=1SC(=CN1)CO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
3.2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 10 min
Duration
10 min
WAIT
Type
WAIT
Details
After 18 h at 22° C.
Duration
18 h
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CN=C(S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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